molecular formula C15H20N2O4 B13004016 (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylicacid

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylicacid

Cat. No.: B13004016
M. Wt: 292.33 g/mol
InChI Key: HFGUNJXBPQIORD-XHDPSFHLSA-N
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Description

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves several steps, including the protection of functional groups, chiral resolution, and selective reactions to introduce the desired substituents. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and biochemical research .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

(2S,4R)-4-amino-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C15H20N2O4/c1-11-9-15(16,13(18)19)7-8-17(11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H,18,19)/t11-,15+/m0/s1

InChI Key

HFGUNJXBPQIORD-XHDPSFHLSA-N

Isomeric SMILES

C[C@H]1C[C@](CCN1C(=O)OCC2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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